Thiobis(hexamethyldisilazane) is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. This compound, often associated with silylation reactions, has been explored for its ability to deposit sulfur on gold surfaces and its role in the synthesis of pharmacologically active compounds and selective silylation of organic molecules.
Thiobis(hexamethyldisilazane) has been primarily studied for its reaction with gold surfaces [, ]. The reaction results in the deposition of sulfur on the gold surface, likely through a process involving the cleavage of the S-Si bond and the subsequent formation of a S-Au bond. This reaction is particularly relevant in the context of self-assembled monolayer (SAM) formation on gold.
Thiobis(hexamethyldisilazane) has been successfully used as a precursor for sulfur deposition on gold surfaces. This application is significant in the field of material science, where sulfur-modified gold surfaces are of interest for their electrochemical properties. The one-step concerted adsorption process allows for the rapid and efficient modification of gold surfaces, which could be beneficial for the development of sensors, catalysts, and electronic devices1.
Although thiobis(hexamethyldisilazane) itself is not directly implicated in the synthesis of anticancer agents, related thio compounds have been synthesized with structural modifications of hexestrol. These compounds, which include N-substituted thiourea functions and N4-substituted-3-thiosemicarbazide moieties, were evaluated for their potential anticancer properties. However, the synthesized products did not exhibit antileukemic, anticonvulsant, or estrogenic properties in the P-388 lymphocytic leukemia system2.
Hexamethyldisilazane (HMDS), a compound related to thiobis(hexamethyldisilazane), has been used in the presence of anhydrous zinc chloride to efficiently and selectively silylate different types of alcohols and phenols. This reaction is highly chemoselective, discriminating amines and thiols from alcohols, which is valuable in organic synthesis and the pharmaceutical industry for the protection of functional groups during complex synthetic procedures3.
Hexamethyldisilazane has also been employed in the silylation of β-diketones to form their trimethylsilyl enol ethers with high yield. Additionally, an efficient and simple procedure for aminating β-triketones to their enaminodiketones using hexamethyldisilazane has been described. These reactions are important for the modification of organic compounds, potentially leading to new materials or pharmaceuticals4.
The deposition of sulfur on gold surfaces using thiobis(hexamethyldisilazane) has been studied, providing direct experimental evidence of its efficacy as a new precursor. The process is characterized by its rapidity, achieving high coverage values within minutes. Notably, X-ray photoelectron spectroscopy (XPS) and electrochemical results indicate that the modification process does not deposit fragments of thiobis(hexamethyldisilazane) but rather deposits sulfur directly, even after very short modification times. Scanning tunneling microscopy (STM) results support the formation of dense sulfur films and the well-known rectangular structures, including sulfur multilayers. The proposed mechanism of action is a concerted adsorption process, which is supported by the theoretical investigation and the known chemical reactivity of sulfur transfer agents in organic synthesis. This mechanism is distinct from the dissociative reductive adsorption process, involving the concerted cleavage of both S-N chemical bonds1.
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